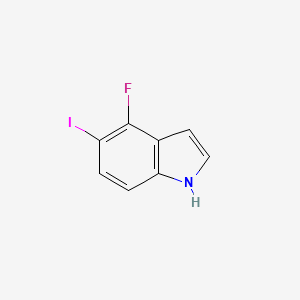

4-Fluoro-5-iodo-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of both fluorine and iodine atoms on the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. The unique substitution pattern of this compound makes it a valuable compound for research and industrial applications .

Mechanism of Action

Target of Action

4-Fluoro-5-iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Biochemical Pathways

Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 4-Fluoro-5-iodo-1H-indole can be achieved through various synthetic routes One common method involves the halogenation of indole derivativesThe reaction conditions often require the use of specific reagents such as iodine and fluorine sources, along with catalysts to facilitate the halogenation process .

Industrial production methods for this compound may involve large-scale halogenation reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

4-Fluoro-5-iodo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

4-Fluoro-5-iodo-1H-indole can be compared with other halogenated indoles, such as:

5-Iodoindole: Similar in structure but lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

4-Fluoroindole: Contains a fluorine atom but lacks the iodine atom, leading to variations in its chemical and biological properties.

7-Bromoindole: Another halogenated indole with bromine substitution, which can influence its reactivity and applications.

The uniqueness of this compound lies in its dual halogenation, providing distinct chemical and biological properties that can be leveraged in various research and industrial applications .

Biological Activity

4-Fluoro-5-iodo-1H-indole is a halogenated indole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of fluorine and iodine at the 4 and 5 positions of the indole ring, respectively, exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C8H5FIN

- Molecular Weight : Approximately 261.035 Da

- Structural Features : The unique combination of halogens enhances its reactivity and biological properties, distinguishing it from other indole derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that halogenated indoles can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Neuropharmacological Effects

The compound's ability to bind to serotonin receptors indicates potential therapeutic applications in treating mood disorders and other neuropsychiatric conditions. This interaction may modulate neurotransmitter systems, providing avenues for developing antidepressants or anxiolytics.

Antimicrobial and Antiparasitic Activity

Indole derivatives, including this compound, have demonstrated antimicrobial and antiparasitic activities . They have shown efficacy against various pathogens and parasites, making them candidates for further exploration in antimicrobial therapy . Notably, studies have reported their effectiveness against nematodes and other plant-parasitic organisms .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound interacts with multiple biological targets, including enzymes and receptors, influencing various biochemical pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.

- Gene Expression Modulation : Changes in gene expression have been observed following treatment with indole derivatives, indicating a potential role in regulating cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Studies : A study demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

- Neuropharmacological Assessment : Research focusing on serotonin receptor binding revealed that this compound has a high affinity for these receptors, suggesting its potential use as a therapeutic agent for mood disorders.

- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibits the growth of various bacterial strains and parasites, supporting its application in treating infectious diseases .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and activities of related indole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoroindole | Contains fluorine but no iodine | Less reactive than its iodinated counterpart |

| 5-Iodoindole | Contains iodine but no fluorine | Different reactivity patterns due to lack of fluorine |

| 6-Fluoroindole | Fluorine at position 6 | Varies in biological activity compared to 4-fluoro compound |

| 4-Bromoindole | Bromine instead of fluorine and iodine | Similar reactivity but different electronic properties |

Properties

IUPAC Name |

4-fluoro-5-iodo-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZOJLRQMRDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.